(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound belongs to the class of benzamide derivatives featuring a benzo[d]thiazole core. Its structure includes an (E)-configured imine bond, a 3-methyl substituent on the thiazole ring, a 6-nitro group, and a 3,4-difluorobenzamide moiety.
Properties
IUPAC Name |
3,4-difluoro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)8-2-4-10(16)11(17)6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYRUBVPVFMQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide are neural pathways involved in seizures. This compound demonstrates promising results as an anti-convulsant agent.
Mode of Action
This compound interacts with the neural pathways involved in seizures. This interaction is crucial for the development of targeted therapeutic interventions.
Biological Activity
(E)-3,4-Difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound featuring a benzo[d]thiazole core known for diverse biological activities. This article explores its biological activity, focusing on its potential antitumor and antimicrobial properties, alongside relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.47 g/mol. The compound incorporates a difluorobenzamide structure and a nitro-substituted benzo[d]thiazole moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives featuring benzimidazole and benzothiazole nuclei have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827, and NCI-H358.
- Assays Conducted : MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values : The most effective compounds demonstrated IC50 values as low as 6.26 µM in 2D assays, indicating strong cytotoxicity against cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 6.48 ± 0.11 | 2D |
| Compound C | NCI-H358 | 20.46 ± 8.63 | 3D |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar benzothiazole derivatives exhibit antibacterial activity by binding to DNA and disrupting cellular processes:
- Mechanism : Compounds typically bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates.
- Activity Spectrum : While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
Case Studies
A study focusing on the synthesis and evaluation of benzothiazole derivatives revealed that the presence of nitro groups significantly enhances biological activity. The binding affinity to DNA was assessed through fluorescence spectroscopy, confirming that these compounds could serve as lead structures for further drug development .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Testing the compound in animal models to evaluate efficacy and safety profiles.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its antitumor and antimicrobial effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent . A review of benzothiazole derivatives indicates that compounds similar to (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit moderate to good activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds range from 100 to 250 μg/mL, demonstrating promising efficacy against this pathogen .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
Cancer Research
The compound's structure suggests potential anticancer properties . Benzothiazole derivatives have been studied for their ability to inhibit various cancer cell lines. For instance, compounds with similar functional groups have shown cytotoxic effects against breast cancer cells, indicating that this compound could be further investigated for its potential use in cancer therapy .
Ubiquitin Pathway Modulation
Research has also focused on the role of benzothiazole derivatives in modulating the ubiquitin-proteasome system . Compounds like this compound may serve as inhibitors of ubiquitin ligases, which are crucial for protein degradation pathways implicated in cancer and other diseases .
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of benzothiazole derivatives, including this compound, for their anti-tubercular activity. The results indicated that modifications to the benzothiazole ring improved activity against M. tuberculosis, with some derivatives achieving MIC values as low as 100 μg/mL. These findings suggest that further optimization of this compound could enhance its therapeutic efficacy against tuberculosis .
Case Study 2: Anticancer Potential
In vitro testing of similar benzothiazole compounds revealed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This points to the potential of this compound as a candidate for further development in oncology .
Comparison with Similar Compounds
Benzo[d]thiazole vs. Thiadiazole Derivatives
- The 6-nitro group increases electrophilicity, while the 3-methyl group may sterically hinder nucleophilic attack .
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): The thiadiazole ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity. The dimethylamino-acryloyl group adds conjugation, as evidenced by IR peaks at 1638 cm⁻¹ (C=O) and 1690 cm⁻¹ (C=O) .
| Property | Target Compound (Benzo[d]thiazole) | Compound 4g (Thiadiazole) |
|---|---|---|
| Core Structure | Benzo[d]thiazole | 1,3,4-Thiadiazole |
| Key Substituents | 3-Me, 6-NO₂, 3,4-diF-benzamide | 3-MePh, dimethylamino-acryloyl |
| Melting Point | Not reported | 200°C |
| IR C=O Stretch (cm⁻¹) | Not available | 1638, 1690 |
Fluorine vs. Chlorine Substituents
Active Methylene Reactions
Glucosidase Inhibition Potential
Solubility and Bioavailability
- The 3,4-difluorobenzamide moiety likely improves solubility compared to non-fluorinated analogs (e.g., 4g and 4h). Fluorine’s small size and high electronegativity enhance membrane permeability .
Q & A
Basic: What are the key synthetic intermediates for preparing (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide?
The synthesis involves multi-step reactions starting with the preparation of a substituted benzo[d]thiazole scaffold. Key intermediates include:
- 3-methyl-6-nitrobenzo[d]thiazol-2(3H)-one : Formed via cyclization of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions.
- (E)-imine intermediate : Generated by condensation of the thiazolone with 3,4-difluorobenzamide using dehydrating agents (e.g., POCl₃ or DCC).
Reaction optimization for imine geometry (E/Z selectivity) requires controlled pH and temperature to favor thermodynamic stability .
Advanced: How can researchers optimize the imine formation step to minimize byproducts?
The imine formation is sensitive to solvent polarity and catalyst choice. Methodological improvements include:
- Solvent selection : Use aprotic solvents (e.g., DMF or THF) to reduce hydrolysis side reactions.
- Catalytic additives : Lewis acids like ZnCl₂ or Sc(OTf)₃ improve reaction efficiency by stabilizing the transition state.
- Temperature control : Maintaining 60–70°C prevents thermal decomposition of the nitro group. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the (E)-isomer with >95% purity .
Basic: What spectroscopic methods confirm the structure of this compound?
Essential techniques include:
- ¹H/¹³C NMR : Verify the (E)-configuration via coupling constants (J ≈ 12–14 Hz for trans imine protons) and aromatic splitting patterns.
- HRMS : Confirm molecular weight (C₁₅H₁₀F₂N₃O₃S, calculated [M+H]⁺ = 354.0452).
- IR spectroscopy : Identify characteristic bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Advanced: How does X-ray crystallography resolve tautomeric ambiguity in benzothiazole derivatives?
The nitro and thiazole groups in such compounds can exhibit keto-enol tautomerism. X-ray diffraction provides definitive proof of the dominant tautomer by:
- Mapping electron density to confirm the position of hydrogen atoms.
- Revealing bond lengths (e.g., C=N vs. C-N) and dihedral angles between the benzamide and thiazole rings.
For example, crystallographic data for analogous thiadiazine derivatives show planar geometries favoring the (E)-configuration .
Biological Activity: What in vitro assays evaluate its anticancer potential?
- Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Apoptosis markers : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Enzyme inhibition : Kinase profiling (e.g., EGFR or Aurora kinases) via fluorescence polarization assays.
Compounds with similar thiazole scaffolds show IC₅₀ values <10 µM in breast cancer models, linked to ROS generation and mitochondrial dysfunction .
Data Contradiction: How to address discrepancies in reported biological activity across studies?
Discrepancies often arise from:
- Structural analogs : Minor substituent changes (e.g., fluoro vs. chloro) drastically alter lipophilicity and target binding.
- Assay conditions : Variations in serum concentration or incubation time affect compound stability.
Resolution strategies: - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform comparative SAR studies with isosteric replacements to isolate key functional groups .
Computational: Which molecular docking parameters predict binding affinity to kinase targets?
- Force fields : AMBER or CHARMM for protein-ligand interactions.
- Grid parameters : 20 ų box centered on the ATP-binding site of kinases.
- Scoring functions : MM-GBSA for binding free energy calculations.
For nitro-thiazole derivatives, docking into EGFR (PDB: 1M17) shows hydrogen bonds with Met793 and hydrophobic interactions with Leu718, correlating with experimental IC₅₀ values .
Advanced: How to analyze electronic effects of fluorine substituents on reactivity?
- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces.
- Hammett constants : σₚ values for 3,4-difluoro substituents (-0.34) indicate moderate electron withdrawal, stabilizing the imine via resonance.
- Experimental validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
